![molecular formula C11H14BrNO2 B1531272 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine CAS No. 1492576-48-3](/img/structure/B1531272.png)
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Overview
Description
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and a tetrahydropyranyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The tetrahydropyranyl group can be hydrolyzed to reveal the hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridines.
Hydrolysis: Formation of 3-hydroxypyridine.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis:
- This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making it useful in creating diverse chemical entities.
- Medicinal Chemistry:
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Biological Studies:
- Research has shown that derivatives of methoxypyridine can inhibit specific biological pathways, such as ALK5 receptor activity, which is crucial in cancer and fibrotic diseases. These compounds have demonstrated significant inhibitory potential, with IC₅₀ values as low as 25 nM.
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Neuroprotective Effects:
- Some studies indicate that related compounds can cross the blood-brain barrier and reduce amyloid-beta levels, suggesting applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of methoxypyridine derivatives:
- ALK5 Inhibition Study: A study on related pyrazole derivatives showed that certain methoxypyridine compounds inhibited ALK5 receptor activity, demonstrating their potential as anti-cancer agents.
- Neuroprotective Activity: Investigations into methoxypyridine derivatives revealed their ability to mitigate neurodegeneration by influencing amyloid-beta levels, highlighting their role in neuroprotective strategies.
Mechanism of Action
The mechanism of action of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the bromo group, which can participate in nucleophilic substitution reactions, and the tetrahydropyranyl group, which can be hydrolyzed to reveal a hydroxyl group. These functional groups allow the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different substitution pattern.
2-(Bromomethyl)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative.
4-Bromotetrahydropyran: A simpler brominated tetrahydropyran compound.
Biological Activity
2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound characterized by a pyridine ring substituted with a bromo group and a tetrahydropyranyl methoxy group. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₁₁H₁₄BrNO₂
- Molecular Weight : 272.14 g/mol
- CAS Number : 1492576-48-3
The biological activity of this compound is largely attributed to the presence of the bromo group, which can engage in nucleophilic substitution reactions, and the tetrahydropyranyl group, which may undergo hydrolysis to reveal hydroxyl functionalities. These functional groups enable interactions with various molecular targets, potentially influencing pathways relevant to disease processes.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- ALK5 Inhibition : A study on related pyrazole derivatives demonstrated that certain methoxypyridine compounds inhibited ALK5 receptor activity, which is crucial in cancer and fibrotic diseases. These compounds showed IC₅₀ values as low as 25 nM for ALK5 autophosphorylation, indicating strong inhibitory potential .
- Neuroprotective Effects : Methoxypyridine derivatives have been investigated for their ability to cross the blood-brain barrier (BBB) and reduce amyloid-beta levels in animal models, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have highlighted the potential of methoxypyridine derivatives, including those structurally related to this compound:
Applications in Medicinal Chemistry
The structural features of this compound suggest its utility as a building block in organic synthesis:
- Drug Development : Its ability to undergo nucleophilic substitution makes it a versatile intermediate for synthesizing more complex pharmaceutical compounds.
- Potential Therapeutics : Given its interaction with biological molecules and pathways, further exploration could lead to the development of novel drugs targeting specific diseases.
Properties
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOSMHMYCJYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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